molecular formula C14H22N2 B1386100 N~1~-Cyclohexyl-N~1~,4-dimethyl-1,2-benzenediamine CAS No. 1094631-87-4

N~1~-Cyclohexyl-N~1~,4-dimethyl-1,2-benzenediamine

Cat. No. B1386100
M. Wt: 218.34 g/mol
InChI Key: KFPANGORVIKCIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-Cyclohexyl-N~1~,4-dimethyl-1,2-benzenediamine is a chemical compound with the molecular formula C18H22N2 . It has a molecular weight of 266.39 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .


Physical And Chemical Properties Analysis

N1-Cyclohexyl-N~1~,4-dimethyl-1,2-benzenediamine is a solid substance with a molecular weight of 266.39 . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Safety And Hazards

N1-Cyclohexyl-N~1~,4-dimethyl-1,2-benzenediamine is classified as dangerous with hazard statements H302-H319-H372-H410 . This means it is harmful if swallowed, causes serious eye irritation, causes damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-N-cyclohexyl-1-N,4-dimethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-11-8-9-14(13(15)10-11)16(2)12-6-4-3-5-7-12/h8-10,12H,3-7,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFPANGORVIKCIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(C)C2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~1~-Cyclohexyl-N~1~,4-dimethyl-1,2-benzenediamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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